molecular formula C17H15ClN2O2S B2887887 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide CAS No. 912770-86-6

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Cat. No.: B2887887
CAS No.: 912770-86-6
M. Wt: 346.83
InChI Key: BVDPMDQPXLUSBQ-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. Benzothiazoles constitute a vital class of heterocyclic compounds known for their widespread biological activities, serving as key intermediates in the development of agents with fungicidal, anti-tuberculosis, anti-malarial, anti-convulsant, and anti-cancer properties . The molecular structure of this compound features a benzothiazole core, a privileged scaffold in drug discovery, which is strategically substituted with chloro and methyl groups to modulate its electronic properties and binding affinity. The 4-ethoxybenzamide moiety linked to the core further enhances the molecule's potential for target interaction, contributing to its overall pharmacophore profile. As a research compound, it represents a valuable chemical tool for exploring structure-activity relationships (SAR), investigating novel biological targets, and screening for potential therapeutic applications in areas such as infectious diseases and oncology. This product is intended for non-human research applications only. It is strictly not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-3-22-12-6-4-11(5-7-12)16(21)20-17-19-15-10(2)13(18)8-9-14(15)23-17/h4-9H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDPMDQPXLUSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide typically involves the following steps:

  • Formation of 5-chloro-4-methyl-1,3-benzothiazol-2-ylamine: This is achieved by reacting 5-chloro-4-methyl-2-aminobenzothiazole with an appropriate amine source under controlled conditions.

  • Esterification: The resulting amine is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions on the benzothiazole ring can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: A range of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research has shown that derivatives of this compound exhibit promising activity against various diseases, making it a candidate for drug development.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Core Structure

The table below compares key structural and physicochemical properties of the target compound with similar benzamide derivatives:

Compound Name Core Structure Substituents (Benzothiazole/Thiazole) Benzamide Substituents Molecular Weight (g/mol) Key Data (Melting Point/Yield)
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide (Target) 1,3-Benzothiazole 5-Cl, 4-CH₃ 4-OCH₂CH₃ ~348.83* N/A
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 1,3-Thiazole 5-Cl 2-F, 4-F 303.71 Melting point: Not reported
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide 1,3-Benzothiazole 4-Cl, 5-Cl 3-OCH₃, 5-OCH₃ ~413.28* Highest molecular weight
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 1,3-Thiazole 5-Cl 2-NO₂, 4-(4-OCH₃-3-CH₃) ~432.87 CAS: 313395-73-2
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide 1,3,4-Thiadiazole N/A Phenyl 348.39 Mp: 160°C, Yield: 70%

*Calculated based on molecular formula.

Key Observations :

  • Core Heterocycle: The 1,3-benzothiazole core in the target compound provides greater aromaticity and electron delocalization compared to monocyclic thiazoles (e.g., ) or non-benzofused thiadiazoles (e.g., ). This may enhance binding to hydrophobic enzyme pockets.
  • Chlorine at position 5 is conserved in multiple analogs (e.g., ), suggesting its role in electronic modulation or steric interactions. Methyl at position 4 (target) vs. dichloro in : Methyl reduces steric hindrance compared to bulkier halogens, possibly favoring metabolic stability.
Pharmacological Implications
  • Enzyme Inhibition : Compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide inhibit PFOR, a key enzyme in anaerobic metabolism . The target’s benzothiazole core and ethoxy group may enhance binding affinity compared to simpler thiazoles.
  • Antimicrobial Activity : Thiadiazole derivatives (e.g., ) exhibit antimicrobial properties, but the target’s benzothiazole scaffold may offer broader spectrum activity due to increased planarity and lipophilicity.

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a compound within the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring substituted with chlorine and methyl groups, linked to an ethoxybenzamide moiety. This unique structural configuration contributes to its biological properties.

This compound's biological activity can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth by disrupting cell wall synthesis and inhibiting essential bacterial enzymes.
  • Anti-inflammatory Effects : It may reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages, suggesting a role in inflammatory conditions.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by affecting key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation.

In Vitro Studies

A series of studies have evaluated the biological activity of this compound against various cancer cell lines. For instance:

Cell Line Effect Methodology
A431Inhibition of proliferationMTT assay
A549Induction of apoptosisFlow cytometry
RAW264.7Decrease in IL-6 and TNF-α levelsELISA

In one study, the compound demonstrated significant inhibition of cell migration in A431 and A549 cell lines, indicating its potential as an anti-metastatic agent .

Case Studies

  • Anticancer Activity : In a study focused on novel benzothiazole derivatives, this compound was found to significantly inhibit the proliferation of human epidermoid carcinoma cells (A431) and non-small cell lung cancer cells (A549). The mechanism involved the downregulation of the AKT and ERK signaling pathways .
  • Anti-inflammatory Properties : Another study assessed the compound's ability to modulate inflammatory responses. It effectively reduced levels of IL-6 and TNF-α in macrophage cultures, highlighting its potential for treating inflammatory diseases .

Comparative Analysis with Other Benzothiazole Derivatives

The biological activity of this compound can be compared with other benzothiazole derivatives:

Compound Activity Target Cells
Compound B7AnticancerA431, A549
Compound 4iAnticancerHOP-92
N-(5-chloro...)Anti-inflammatoryRAW264.7

This comparison illustrates that while many benzothiazole derivatives exhibit similar activities, the specific substitutions on the benzothiazole ring influence their potency and selectivity.

Q & A

Q. How does this compound compare to analogs like N-(6-nitro-1,3-benzothiazol-2-yl) derivatives in target selectivity?

  • Methodology : Competitive binding assays with radiolabeled ligands (e.g., [³H]-ATP for kinase targets) quantify selectivity ratios. For example, the nitro group in analogs increases affinity for tyrosine kinases but reduces solubility. Pharmacophore mapping highlights critical hydrogen-bond acceptors (e.g., benzothiazole S-atom) .

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